BENGHE Foundational & Exploratory

Check Availability & Pricing

characterization of 4-(3,5-
Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B1425159

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-
Dicarboxyphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Dicarboxyphenyl)phenol
(CAS No. 1261889-89-7), a versatile trifunctional organic building block. The document outlines
a robust synthetic protocol leveraging palladium-catalyzed Suzuki-Miyaura cross-coupling. It
further details a multi-technique approach for the structural elucidation and characterization of
the molecule, including predicted data and interpretation rationale for Nuclear Magnetic
Resonance (*H and 3C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). This guide is intended for researchers in materials science, polymer
chemistry, and drug development who require a foundational understanding of this compound
for its application as a linker in Metal-Organic Frameworks (MOFs), a monomer in high-
performance polymers, or an intermediate in pharmaceutical synthesis.

Introduction: The Utility of a Trifunctional Linker

4-(3,5-Dicarboxyphenyl)phenol is a biphenyl derivative featuring a unique combination of
functional groups: a phenolic hydroxyl group and two carboxylic acid moieties arranged in a
meta-configuration on the adjacent phenyl ring.[1] This trifunctional nature—offering sites for
hydrogen bonding, metal coordination, and polymerization—makes it a highly valuable building
block.[1]
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o For the Materials Scientist: The two carboxylic acid groups serve as robust coordination sites
for metal ions, enabling the construction of porous, three-dimensional Metal-Organic
Frameworks (MOFs) for applications in gas storage and separation.[1]

e For the Polymer Chemist: The compound can act as a monomer for creating advanced
condensation polymers such as polyesters and polyamides, where the hydroxyl and carboxyl
groups provide reactive sites for esterification or amidation, respectively.[1]

This guide provides the fundamental knowledge required to synthesize and definitively
characterize this molecule, ensuring its purity and structural integrity prior to its use in
downstream applications.

Proposed Synthetic Pathway: Suzuki-Miyaura
Cross-Coupling

The creation of the C-C bond forming the biphenyl core is efficiently achieved via the Suzuki-
Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild
reaction conditions, high functional group tolerance, and the commercial availability of its
reagents.[2][3][4][5] The proposed reaction couples a boronic acid derivative with an aryl
halide.

The logical disconnection for 4-(3,5-Dicarboxyphenyl)phenol suggests two primary starting
materials: (4-hydroxyphenyl)boronic acid and dimethyl 5-bromoisophthalate. The ester form of
the isophthalate is used to prevent undesirable side reactions involving the acidic carboxylic
acid protons under the basic conditions of the coupling reaction. A final hydrolysis step is
required to yield the target dicarboxylic acid.
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Caption: Proposed Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis

o Coupling Reaction: To an oven-dried flask under an inert atmosphere (e.g., Argon), add
dimethyl 5-bromoisophthalate (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.1 eq.), a palladium
catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like
potassium carbonate (3.0 eq.).

» Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1
vIv).

e Heating: Heat the reaction mixture (e.g., to 80-90 °C) and monitor its progress using Thin-
Layer Chromatography (TLC).

o Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate,
and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to yield the crude ester intermediate.
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 Purification: Purify the intermediate via flash column chromatography.

o Hydrolysis (Saponification): Dissolve the purified ester intermediate in a solvent like
THF/methanol, and add an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq.).

e Heating: Heat the mixture (e.g., to 60 °C) until the reaction is complete (monitored by TLC).

 Acidification: Cool the solution in an ice bath and acidify with concentrated HCI until a
precipitate forms and the pH is ~1-2.

« |solation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold
deionized water to remove inorganic salts, and dry under vacuum to yield 4-(3,5-
Dicarboxyphenyl)phenol as a white to off-white solid.[1][6]

Physicochemical Properties

The molecule's structure dictates its physical and chemical properties.
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Expected Value /

Property . Rationale & References
Observation
) ) ) Analogous biphenyl carboxylic
White to light yellow crystalline ) ) )
Appearance " acids are typically white to off-
solid.
white solids.[6]
Based on atomic composition.
Molecular Formula C14H1005 o
Molecular Weight 258.23 g/mol Sum of atomic weights.[1]
The extensive intermolecular
hydrogen bonding from both
] ] carboxylic acid and phenol
Melting Point >300 °C (decomposes) o )
groups, similar to biphenyl-
4,4'-dicarboxylic acid, results in
a high melting point.[7][8][9]
The polar functional groups
] ) allow for some water solubility,
Sparingly soluble in water; )
- ] ) but the large hydrophobic
Solubility soluble in polar aprotic ) o
biphenyl core limits it. Good
solvents (DMSO, DMF, THF). T )
solubility in polar organic
solvents is expected.[1]
) ) The carboxylic acid protons
o Carboxylic Acid H: ~3- o o
Acidity (pKa) are significantly more acidic

5Phenolic H: ~9-10

than the phenolic proton.[1]

Spectroscopic Characterization: A Predictive

Analysis

Structural confirmation relies on a combination of spectroscopic techniques. The following

sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms
in the molecule. Deuterated dimethyl sulfoxide (DMSO-de) is a suitable solvent due to the
compound's solubility and its ability to allow observation of exchangeable protons (from -OH
and -COOH).

Ho
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Caption: Proton labeling for NMR prediction.

Predicted *H NMR Data (400 MHz, DMSO-ds)
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Labeled
Proton

HCOOH (x2)

Predicted Shift
(6, ppm)

~13.2

Multiplicity

Broad Singlet

Integration

2H

Rationale

Highly
deshielded
acidic protons
of the
carboxylic
acids.

HOH (Phenol)

Broad Singlet

1H

Acidic proton of
the phenol

group,
deshielded.

Ha (x2)

Doublet (d)

2H

Aromatic protons
ortho to two
electron-
withdrawing
carboxyl groups,
highly
deshielded.

Hb

Triplet (t)

1H

Aromatic proton
para to the

biphenyl linkage
and meta to two

carboxyl groups.

Ho (x2)

Doublet (d)

2H

Aromatic protons
ortho to the
biphenyl linkage
on the phenol

ring.

| Hm (x2) | ~7.0 | Doublet (d) | 2H | Aromatic protons meta to the biphenyl linkage (ortho to the

hydroxyl group) on the phenol ring. |

Predicted 3C NMR Data (100 MHz, DMSO-ds)
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Carbon Environment Predicted Shift (6, ppm) Rationale

Standard chemical shift for
C=0 (Carboxyl) ~167 . .

carboxylic acid carbons.

Aromatic carbon attached to
C-OH (Phenol) ~158 the electron-donating hydroxyl

group, shifted downfield.

Quaternary carbons at the
C (Biphenyl linkage) ~142, ~130 biphenyl linkage, with shifts
influenced by attached groups.

Aromatic carbons directly

C-COOH (Carboxyl-bearing) ~132 attached to the electron-
withdrawing carboxyl groups.

| Aromatic C-H | ~116 - ~131 | Range for various protonated aromatic carbons, influenced by
their position relative to the functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
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Wavenumber
(cm™)

3300 - 2500

Vibration Type

O-H Stretch
(Carboxylic Acid)

Expected
Appearance

Very broad, strong

Rationale &
References

The characteristic,
extremely broad
absorption is due
to strong
intermolecular
hydrogen bonding
between carboxylic
acid dimers.[10]

3550 - 3200

O-H Stretch (Phenol)

Broad, strong

Broad peak resulting
from hydrogen
bonding, typically
appearing within the
broad carboxylic acid
O-H stretch.[11][12]

~1710

C=0 Stretch
(Carboxylic Acid)

Strong, sharp

Strong absorption
characteristic of the
carbonyl group in a
conjugated carboxylic
acid.[10]

~1600, ~1450

C=C Stretch

(Aromatic)

Medium to strong,

sharp

Multiple peaks are
expected,
corresponding to the
stretching of the
carbon-carbon bonds
within the two

aromatic rings.[11][12]

| ~1220 | C-O Stretch (Phenol) | Strong | Distinguishes phenols from aliphatic alcohols.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight. Electrospray lonization (ESI) in negative
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ion mode is the preferred method due to the presence of acidic protons.

Predicted Mass Spectrum Data (ESI-)

m/z Value lon Rationale

The most abundant ion,
representing the parent
molecule after the loss of a

257.04 [M-H]- single, most acidic proton
(from a COOH group). The
calculated exact mass is
258.05 Da.[13]

| 213.05 | [M-H-COz2]~ | A potential fragment resulting from the loss of carbon dioxide (44 Da)
from the deprotonated molecular ion. |

Potential Applications

The unique trifunctional structure of 4-(3,5-dicarboxyphenyl)phenol makes it a prime
candidate for several advanced applications:

o Metal-Organic Frameworks (MOFs): The dicarboxylate moiety can coordinate with various
metal centers to form porous frameworks with potential uses in catalysis, gas separation,
and storage.[1]

» High-Performance Polymers: It can serve as a specialty monomer to introduce rigidity and
functionality into polyesters, polyamides, and other condensation polymers, enhancing their
thermal stability and mechanical properties.[1][7]

e Pharmaceutical Intermediates: The biphenyl scaffold is a common motif in medicinal
chemistry.[2] This molecule could serve as a starting point for the synthesis of complex drug
candidates.

Conclusion
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4-(3,5-Dicarboxyphenyl)phenol is a high-value organic compound whose synthesis and
characterization are readily achievable through standard laboratory techniques. The proposed
Suzuki-Miyaura coupling provides an efficient route to the core biphenyl structure. Subsequent
characterization by NMR, IR, and MS should yield a distinct pattern of signals corresponding to
its key functional groups. The predictive data and protocols outlined in this guide offer a solid
framework for any researcher aiming to synthesize, verify, and utilize this versatile molecule in
their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [characterization of 4-(3,5-Dicarboxyphenyl)phenaol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425159#characterization-of-4-3-5-dicarboxyphenyl-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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